1,6-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane
CAS No.: 86555-58-0
Cat. No.: VC17022066
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86555-58-0 |
|---|---|
| Molecular Formula | C10H16O2 |
| Molecular Weight | 168.23 g/mol |
| IUPAC Name | 1,6-dimethyl-5,10-dioxatricyclo[7.1.0.04,6]decane |
| Standard InChI | InChI=1S/C10H16O2/c1-9-5-3-8-10(2,12-8)6-4-7(9)11-9/h7-8H,3-6H2,1-2H3 |
| Standard InChI Key | FGJCSCMULIGNRD-UHFFFAOYSA-N |
| Canonical SMILES | CC12CCC3C(O3)(CCC1O2)C |
Introduction
Chemical Identity and Structural Features
Molecular and IUPAC Nomenclature
The compound is systematically named 1,6-dimethyl-5,10-dioxatricyclo[7.1.0.04,6]decane, reflecting its tricyclic framework comprising a seven-membered ring fused to two smaller rings (a three-membered epoxide and a cyclopropane) . Its structure is defined by the following identifiers:
Structural Elucidation
The molecule features a bicyclo[7.1.0] backbone with two oxygen atoms integrated into a 5,10-dioxatricyclo system. Key structural attributes include:
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A strained cyclopropane ring fused to a seven-membered oxepane ring.
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Two methyl groups at positions 1 and 6, conferring steric and electronic effects .
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Mixed stereochemistry, as the compound lacks defined stereocenters.
Table 1: Key Structural Descriptors
Synthesis and Reaction Pathways
Synthetic Methodologies
The synthesis of 1,6-dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane typically involves multi-step organocatalytic strategies. A prominent route utilizes nucleophilic cyclodimerization of epoxide precursors under mild conditions. For example, trifluoroacetophenone-catalyzed epoxidation of alkenes with has been reported to yield similar tricyclic epoxides in high yields .
Mechanistic Insights
The formation of the tricyclic framework likely proceeds via:
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Epoxidation: Introduction of oxygen atoms to a diene precursor.
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Cyclization: Intramolecular nucleophilic attack, forming the cyclopropane and oxepane rings .
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Methylation: Post-cyclization alkylation to install methyl groups.
Physicochemical Properties
Limited experimental data are available for this compound, but inferences can be drawn from analogous structures:
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Solubility: Expected to be lipophilic due to the hydrocarbon backbone (LogP ≈ 1.7) .
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Stability: The strained epoxide and cyclopropane rings may render the compound sensitive to heat and nucleophiles .
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Spectroscopic Data: Similar tricyclic epoxides exhibit NMR signals between 1.0–3.0 ppm (alkyl protons) and 3.0–4.0 ppm (epoxide protons) .
Related Compounds
Table 2: Structurally Analogous Compounds
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 5,10-Dioxatricyclo[7.1.0.04,6]decane | Lacks methyl groups | |
| 8-Oxabicyclo[5.1.0]octane | Simpler bicyclic structure |
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